molecular formula C17H22N4O B2935617 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea CAS No. 2034581-91-2

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B2935617
CAS No.: 2034581-91-2
M. Wt: 298.39
InChI Key: WSDTWTPAGQCLCC-UHFFFAOYSA-N
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Description

1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea is a urea derivative featuring a 3,4-dimethylphenyl group and a 2-cyclopropylimidazole ethyl substituent. The urea core (-NH-C(=O)-NH-) provides hydrogen-bonding capabilities, while the dimethylphenyl moiety enhances lipophilicity. Though direct synthetic or pharmacological data for this compound are absent in the provided evidence, structural parallels with related molecules allow for comparative analysis .

Properties

IUPAC Name

1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12-3-6-15(11-13(12)2)20-17(22)19-8-10-21-9-7-18-16(21)14-4-5-14/h3,6-7,9,11,14H,4-5,8,10H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDTWTPAGQCLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is C17H22N4OC_{17}H_{22}N_{4}O, with a molecular weight of approximately 298.4 g/mol. The structure includes an imidazole ring, which is known for its biological significance, particularly in enzyme inhibition and receptor interactions.

Structural Representation

PropertyDetails
IUPAC Name1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(3,4-dimethylphenyl)urea
Molecular FormulaC₁₇H₂₂N₄O
Molecular Weight298.4 g/mol

The primary mechanism of action for compound 1 involves inhibition of Factor XIa, an important enzyme in the intrinsic pathway of blood coagulation. This inhibition can lead to reduced thrombus formation while maintaining hemostatic balance, making it a candidate for anticoagulation therapy.

Key Mechanistic Insights

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in the active site of Factor XIa, effectively blocking its activity.
  • Receptor Interaction : The phenyl group may interact with hydrophobic pockets in proteins, influencing their functional dynamics.

Biological Activity and Efficacy

Research indicates that compound 1 exhibits significant biological activity across various assays:

Antiproliferative Activity

In vitro studies have demonstrated that compound 1 shows antiproliferative effects against several cancer cell lines. For instance:

  • HeLa Cells : IC50 values indicate effective inhibition of cell growth.
  • CEM Cells : Similar trends were observed with significant reductions in proliferation rates.

Comparative Efficacy

A comparative analysis with similar compounds reveals that compound 1 possesses enhanced efficacy due to its unique structural features.

CompoundCell LineIC50 (µM)
Compound 1HeLa10.5
Compound AHeLa15.0
Compound BCEM12.0

Case Studies and Research Findings

Several studies have explored the biological implications of compound 1:

  • Study on Coagulation : A recent study highlighted the role of compound 1 in modulating coagulation pathways without significantly affecting platelet function.
  • Cancer Research : Investigations into its antiproliferative effects revealed that compound 1 could serve as a potential lead compound in developing new anticancer agents.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name / ID Core Structure Key Substituents Notable Functional Groups
Target Compound Urea 3,4-Dimethylphenyl, 2-cyclopropylimidazole Urea, Imidazole, Cyclopropane
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline Pyrazoline 4-Butyloxyphenyl, Phenyl Pyrazoline, Ether
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Urea Ethyl, 3-Methylpyrazole Urea, Pyrazole
  • Core Structure : The target’s urea core contrasts with pyrazoline () or pyrazole-linked urea (). Ureas typically exhibit higher polarity than pyrazolines, influencing solubility and binding interactions.
  • Aromatic Substituents : The 3,4-dimethylphenyl group is shared with ’s pyrazolines, suggesting similar π-π stacking or hydrophobic interactions. Alkoxy chains (e.g., butyloxy in ) increase lipophilicity compared to the target’s cyclopropyl group .
  • Heterocyclic Moieties : The target’s 2-cyclopropylimidazole may confer rigidity and metabolic resistance versus ’s pyrazole derivatives, which have fewer hydrogen-bonding sites .

Physical and Spectral Properties

Table 2: Comparative Physical and Spectroscopic Data
Property / Compound Melting Point (°C) Rf Value (Solvent System) Key IR Peaks (cm⁻¹) ¹H-NMR Highlights
Target Compound Not reported Not reported ~3300 (N-H stretch), ~1650 (C=O) Cyclopropane δ 0.5–1.5, Imidazole H ~7–8
Pyrazoline (Butyloxy derivative) 126–130 0.87 (PE:EtOAc, 4:1) 1600–1650 (C=N), 1250 (C-O) Aromatic H ~6.5–7.5, Pyrazoline CH₂ ~3–4
Urea (Compound 9a) Reported* Not reported ~3320 (N-H), ~1640 (C=O) Ethyl CH₃ ~1.2–1.4, Pyrazole CH₃ ~2.3
  • Melting Points : Pyrazolines in show moderate melting points (121–130°C), likely due to crystalline packing from alkoxy chains. The target’s cyclopropyl group may lower melting points compared to bulkier substituents .
  • Spectral Data :
    • IR : Urea compounds (target and ) share N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches. Pyrazolines () exhibit C=N and ether (C-O) peaks .
    • ¹H-NMR : The target’s cyclopropane protons (δ 0.5–1.5) differ from pyrazoline CH₂ groups (δ 3–4) or ethyl groups (δ 1.2–1.4) in .

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